3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline
Overview
Description
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline is an organic compound with the molecular formula C14H12Cl3NO. It is a biochemical used in various research applications, particularly in the field of proteomics . This compound is characterized by its aromatic structure, which includes a dichloroaniline moiety and a chlorophenoxyethyl group.
Preparation Methods
The synthesis of 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline typically involves the reaction of 3,4-dichloroaniline with 2-(4-chlorophenoxy)ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals and studying drug interactions.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline include other dichloroaniline derivatives and chlorophenoxy compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
3,4-Dichloroaniline: This compound is a precursor in the synthesis of this compound and has similar chemical properties but lacks the chlorophenoxyethyl group.
4-Chlorophenoxyacetic acid: This compound is used as a herbicide and has different applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c15-10-1-4-12(5-2-10)19-8-7-18-11-3-6-13(16)14(17)9-11/h1-6,9,18H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBLYRUGSUPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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